N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzamide core substituted with ethyl, fluoro, and sulfonyl groups, as well as a piperidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 2-fluoro-5-aminobenzamide under basic conditions to yield the desired benzamide intermediate.
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Introduction of the Sulfonyl Group: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-methylpiperidine-1-sulfonyl chloride, in the presence of a base like triethylamine.
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Final Assembly: : The final step involves the coupling of the sulfonylated benzamide with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions. Reagents such as sodium methoxide or bromine can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
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Medicinal Chemistry: : The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
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Pharmacology: : It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
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Biological Research: : It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-2-fluorobenzamide: Lacks the sulfonyl and piperidine groups, resulting in different chemical and biological properties.
N-(4-methylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.
Uniqueness
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of the ethyl group, fluoro group, sulfonyl group, and piperidine ring makes it distinct from other similar compounds, potentially offering unique advantages in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-3-16-4-6-17(7-5-16)23-21(25)19-14-18(8-9-20(19)22)28(26,27)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDBEWTYEVWEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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